Cas no 871013-94-4 (Tert-butyl 5-fluoroisoindoline-2-carboxylate)
Tert-butyl 5-fluoroisoindoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- TERT-BUTYL 5-FLUOROISOINDOLINE-2-CARBOXYLATE
- tert-butyl 5-fluoro-1,3-dihydroisoindole-2-carboxylate
- AB6669
- MB11256
- 2-Boc-5-fluoroisoindoline
- 1,1-Dimethylethyl 5-fluoro-1,3-dihydro-2H-isoindole-2-carboxylate
- tert-butyl5-fluoroisoindoline-2-carboxylate
- AKOS027339506
- 871013-94-4
- SCHEMBL13337056
- CS-0356355
- AS-44794
- DB-189413
- DTXSID501167527
- MFCD11878365
- 2H-Isoindole-2-carboxylic acid, 5-fluoro-1,3-dihydro-, 1,1-dimethylethyl ester
- Tert-butyl 5-fluoroisoindoline-2-carboxylate
-
- MDL: MFCD11878365
- Inchi: 1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3
- InChI Key: MHVSCAYFSBZWDK-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)CN(C(=O)OC(C)(C)C)C2
Computed Properties
- Exact Mass: 237.11650692g/mol
- Monoisotopic Mass: 237.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5
Tert-butyl 5-fluoroisoindoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009251-5g |
tert-Butyl 5-fluoroisoindoline-2-carboxylate |
871013-94-4 | 97% | 5g |
$844.20 | 2023-08-31 | |
| Alichem | A199009251-10g |
tert-Butyl 5-fluoroisoindoline-2-carboxylate |
871013-94-4 | 97% | 10g |
$1290.42 | 2023-08-31 | |
| Alichem | A199009251-25g |
tert-Butyl 5-fluoroisoindoline-2-carboxylate |
871013-94-4 | 97% | 25g |
$2050.20 | 2023-08-31 | |
| Chemenu | CM256276-1g |
tert-Butyl 5-fluoroisoindoline-2-carboxylate |
871013-94-4 | 95%+ | 1g |
$292 | 2021-08-04 | |
| Chemenu | CM256276-5g |
tert-Butyl 5-fluoroisoindoline-2-carboxylate |
871013-94-4 | 95%+ | 5g |
$584 | 2021-08-04 | |
| Chemenu | CM256276-10g |
tert-Butyl 5-fluoroisoindoline-2-carboxylate |
871013-94-4 | 95%+ | 10g |
$879 | 2021-08-04 | |
| Chemenu | CM256276-25g |
tert-Butyl 5-fluoroisoindoline-2-carboxylate |
871013-94-4 | 95%+ | 25g |
$1468 | 2021-08-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT6507-100mg |
tert-butyl 5-fluoroisoindoline-2-carboxylate |
871013-94-4 | 95% | 100mg |
¥943.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT6507-250mg |
tert-butyl 5-fluoroisoindoline-2-carboxylate |
871013-94-4 | 95% | 250mg |
¥1584.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT6507-1g |
tert-butyl 5-fluoroisoindoline-2-carboxylate |
871013-94-4 | 95% | 1g |
¥4104.0 | 2024-04-16 |
Tert-butyl 5-fluoroisoindoline-2-carboxylate Suppliers
Tert-butyl 5-fluoroisoindoline-2-carboxylate Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Tert-butyl 5-fluoroisoindoline-2-carboxylate
Tert-butyl 5-fluoroisoindoline-2-carboxylate: A Comprehensive Overview
The compound Tert-butyl 5-fluoroisoindoline-2-carboxylate (CAS No. 871013-94-4) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the class of isoindolines, which are bicyclic structures composed of a benzene ring fused to a pyrrole-like ring. The presence of the tert-butyl group and the 5-fluoro substituent introduces unique electronic and steric properties, making this compound highly versatile in various applications.
Recent studies have highlighted the potential of Tert-butyl 5-fluoroisoindoline-2-carboxylate in drug discovery and materials science. Its structure, featuring a carboxylate group, facilitates its use as a building block in organic synthesis. The isoindoline core is known for its stability and ability to participate in various chemical reactions, such as cyclization and substitution reactions. The fluorine atom at the 5-position further enhances its reactivity and selectivity in these processes.
In terms of synthesis, Tert-butyl 5-fluoroisoindoline-2-carboxylate can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored the use of transition metal catalysts to optimize these reactions, leading to higher yields and better control over the product's stereochemistry. These advancements have made the compound more accessible for large-scale production and application in diverse fields.
One of the most promising applications of Tert-butyl 5-fluoroisoindoline-2-carboxylate is in the development of pharmaceutical agents. Its structure allows for easy functionalization, enabling the creation of bioactive molecules with potential therapeutic effects. For instance, derivatives of this compound have shown promise in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. The tert-butyl group contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes and interact with cellular targets.
Moreover, Tert-butyl 5-fluoroisoindoline-2-carboxylate has found applications in materials science, particularly in the synthesis of advanced polymers and optoelectronic materials. Its rigid bicyclic structure provides mechanical stability to polymer networks, while its electronic properties make it suitable for use in light-emitting diodes (LEDs) and solar cells. Recent research has focused on incorporating this compound into conjugated systems to improve their efficiency and durability under harsh conditions.
The versatility of Tert-butyl 5-fluoroisoindoline-2-carboxylate also extends to its role as an intermediate in organic synthesis. Its ability to undergo various transformations, such as ring-opening reactions and cross-coupling reactions, makes it an invaluable tool for constructing complex molecular architectures. Chemists have exploited these properties to synthesize natural product analogs and synthetic molecules with intricate structures.
In conclusion, Tert-butyl 5-fluoroisoindoline-2-carboxylate (CAS No. 871013-94-4) is a multifaceted compound with significant implications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies, position it as a key player in drug discovery, materials science, and organic synthesis. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is expected to grow further.
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